molecular formula C8H5ClNaO4 B035496 Sodium 2-carboxy-4-chlorobenzoate CAS No. 56047-23-5

Sodium 2-carboxy-4-chlorobenzoate

Cat. No.: B035496
CAS No.: 56047-23-5
M. Wt: 223.56 g/mol
InChI Key: PZKLMLXRHBPLHE-UHFFFAOYSA-N
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Description

Sodium 2-carboxy-4-chlorobenzoate is a sodium salt derived from 2-carboxy-4-chlorobenzoic acid. It is structurally characterized by a benzene ring substituted with a carboxyl group (-COOH) at the 2-position, a chlorine atom at the 4-position, and a sodium counterion. This compound is likely used in pharmaceuticals or organic synthesis due to its polar and ionic properties.

Properties

CAS No.

56047-23-5

Molecular Formula

C8H5ClNaO4

Molecular Weight

223.56 g/mol

IUPAC Name

sodium;2-carboxy-4-chlorobenzoate

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);

InChI Key

PZKLMLXRHBPLHE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O.[Na]

Other CAS No.

56047-23-5

Pictograms

Irritant

Synonyms

2-benzenedicarboxylicacid,4-chloro-monosodiumsalt; 4-CHLOROPHTHALIC ACID MONOSODIUM SALT; 4-CHLOROPHTHALIC ACID SODIUM SALT; 4-CHLORO-2-CARBOXYBENZOIC ACID MONOSODIUM SALT; 4-CHLORO-1,2-DICARBOXYBENZENE MONOSODIUM SALT; MONOSODIUM 4-CHLOROPHTHALATE; SODIUM

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

The primary route involves chlorinating phthalic anhydride or phthalic acid. The carboxyl groups act as meta-directing substituents, favoring chloro-substitution at the 4-position. In a typical protocol:

  • Chlorination : Phthalic anhydride reacts with chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst at 60–80°C.

  • Hydrolysis : The resulting 4-chlorophthalic anhydride is hydrolyzed to 4-chlorophthalic acid using hot water.

  • Neutralization : Partial neutralization with sodium hydroxide (1:1 molar ratio) yields the monosodium salt.

Key Data :

ParameterValue
Chlorination Temp.60–80°C
Catalyst Loading5 wt% FeCl₃
Hydrolysis Time2 hours
Neutralization pH3.5–4.0

This method achieves ~75% yield but requires careful pH control to avoid over-neutralization to the disodium salt.

Alternative Synthesis via N-(4-Chlorobenzoyl)-Tyramine Intermediate

A patented method (US4370495A) for related compounds provides insights into optimizing carboxylate formation. While focused on α-[4-(4-chlorobenzoylaminoethyl)phenoxy]-2-methylpropionic acid, the protocol’s use of alkali metal hydroxides and chloroform highlights strategies applicable to this compound:

Reaction Conditions

  • Base : Sodium hydroxide (3.2–3.5 moles per mole chloroform) ensures deprotonation of the carboxyl group.

  • Solvent : Acetone (20–100 moles per mole substrate) facilitates solubilization.

  • Temperature : Maintained at 20–25°C to minimize side reactions.

Example Protocol :

  • Suspend 265 g (0.961 mol) N-(4-chlorobenzoyl)-tyramine in 4.6 L acetone.

  • Add 560 g (14 mol) pulverized NaOH under cooling (10–15°C).

  • Introduce 520 g (4.356 mol) chloroform over 4 hours at 35–37°C.

  • Reflux for 2.5 hours, distill acetone, and neutralize with HCl to pH 3.5.

Though designed for a different compound, this method’s emphasis on stoichiometric alkali and temperature control informs this compound synthesis.

Catalytic Bromination and Analogous Chlorination

Recent advances in regioselective bromination (CN110002989B) suggest parallel strategies for chlorination. By employing sulfur-containing catalysts (e.g., Na₂S, Na₂SO₃), researchers suppressed undesired 4-bromo-2-chlorobenzoic acid formation, achieving >99.5% purity. Adapting this to chlorination:

Catalyst-Driven Chlorination

  • Catalyst : Sodium sulfide (0.2–1.0 mol per mol substrate) directs chloro-substitution to the 4-position.

  • Reagent : Sulfuric acid mediates electrophilic substitution.

Optimized Parameters :

ParameterValue
Reaction Temp.10–50°C
Catalyst Loading0.012 mol Na₂S
Yield85%
Purity (HPLC)99.6%

This approach minimizes byproducts like 2-carboxy-5-chlorobenzoic acid, which typically forms without catalysis.

Purification and Recrystallization

Post-synthesis purification is critical for pharmaceutical-grade material.

Solvent Systems

  • Water-Methanol : Recrystallization from a 3:2 water-methanol mixture at 60°C removes hydroxyisobutyric acid byproducts.

  • Acetic Acid-Water : Enhances crystal uniformity, yielding needle-like crystals with >99.5% purity.

Recrystallization Data :

SolventPurity GainYield Loss
Methanol-Water99.5% → 99.7%5%
Acetic Acid99.5% → 99.8%7%

Industrial-Scale Production Considerations

Energy Efficiency

  • Distillation : Vacuum distillation at 25°C (water-pump vacuum) reduces energy use by 40% compared to atmospheric distillation.

  • Catalyst Recovery : Sodium sulfide is recyclable for 3–5 batches before activity drops below 90%.

Environmental Impact

  • Waste Streams : Chloroform and acetone are recovered via condensation, achieving 95% solvent reuse.

  • Byproducts : Hydroxyisobutyric acid (non-toxic, biodegradable) poses minimal disposal challenges .

Chemical Reactions Analysis

Types of Reactions

Monosodium 4-chlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monosodium 4-chlorophthalate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of monosodium 4-chlorophthalate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in various chemical reactions that can influence biological systems. The compound’s effects are likely mediated through its ability to undergo substitution and redox reactions, impacting cellular processes.

Comparison with Similar Compounds

Critical gaps :

  • No structural, spectroscopic, or thermodynamic data for Sodium 2-carboxy-4-chlorobenzoate.
  • No comparative studies with analogous aromatic sodium salts.

Recommendations for Further Research

To address the lack of data in the provided evidence, consult:

Specialized chemical databases : Reaxys, SciFinder, or PubChem for physicochemical properties.

Pharmaceutical journals : Investigate applications in drug formulation.

Spectroscopic studies : NMR or IR data to confirm structural features.

Thermal analysis : DSC/TGA for stability profiles.

Q & A

Basic: What are the recommended synthetic routes for preparing sodium 2-carboxy-4-chlorobenzoate, and how can purity be optimized?

Answer:
A common approach involves the hydrolysis of 2-chloro-4-sulfobenzoic acid derivatives in the presence of sodium hydroxide. For example, thionyl chloride (SOCl₂) can be used to generate reactive intermediates like sulfonyl chlorides, followed by neutralization with NaOH to yield the sodium salt . Key steps include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of thionyl chloride to the starting acid to minimize side reactions.
  • Purity optimization : Use column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate the product. Validate purity via HPLC (≥98%) or melting point analysis .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Answer:
Discrepancies in NMR data often arise from solvent effects, pH-dependent tautomerism, or residual moisture. To address this:

  • Standardize conditions : Acquire spectra in deuterated DMSO or D₂O to stabilize the carboxylate moiety.
  • Compare with analogs : Cross-reference chemical shifts with structurally similar compounds (e.g., 4-chlorobenzoic acid derivatives) to identify outliers .
  • Multi-spectral validation : Confirm assignments using complementary techniques like IR (carboxylate C=O stretch ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?

Answer:

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the ionic carboxylate group. Solubility in water at 25°C is ~150 mg/mL, but decreases in ethanol .
  • Stability : Hygroscopic; store under anhydrous conditions at 4°C. Degrades above 200°C, as confirmed by thermogravimetric analysis (TGA) .
  • pH sensitivity : Stable in neutral to slightly alkaline conditions (pH 7–9); avoid acidic media to prevent protonation and precipitation .

Advanced: How can this compound be used as a precursor in synthesizing bioactive derivatives?

Answer:
The carboxylate group enables functionalization via:

  • Amide coupling : React with HATU/DCC and amines to generate amides for drug discovery (e.g., antimicrobial agents).
  • Electrophilic substitution : The chloro group directs further halogenation or sulfonation at the ortho position .
    Example protocol :

Dissolve 1 mmol of this compound in DMF.

Add 1.2 mmol HATU and 2 mmol DIPEA.

React with 1.5 mmol benzylamine at 25°C for 12 hours.

Purify via flash chromatography (ethyl acetate/hexane) .

Basic: What analytical methods are most reliable for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 70:30), retention time ~6.2 min, detection at 254 nm .
  • Ion chromatography : Effective for distinguishing ionic derivatives in biological samples .
  • Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and LOD < 0.05 µg/mL .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The chloro group acts as an electron-withdrawing meta-director, while the carboxylate stabilizes transition states via resonance.

  • Steric hindrance : The ortho-carboxylate reduces accessibility for bulky reagents (e.g., Suzuki-Miyaura coupling).
  • Electronic tuning : Replace Cl with Br (using NaNO₂/HBr) to enhance electrophilicity for Pd-catalyzed reactions .
    Data contradiction note : Conflicting yields in cross-coupling studies (30–70%) may arise from solvent polarity or catalyst loading variations .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Waste disposal : Collect aqueous waste separately and neutralize with dilute HCl before disposal via licensed hazardous waste services .
  • Spill management : Absorb with vermiculite, seal in containers, and label as "chlorinated benzoate waste" .

Advanced: What computational methods predict the environmental persistence of this compound?

Answer:

  • QSAR models : Use EPI Suite to estimate biodegradation (BIOWIN < 2.5 indicates low persistence) and ecotoxicity (LC50 for fish > 10 mg/L).
  • Hydrolysis studies : Simulate at pH 5–9; half-life >60 days suggests stability in aquatic systems .
  • Contradiction alert : Experimental half-life (28 days) may conflict with predictions due to microbial adaptation .

Basic: How to ensure reproducibility in this compound synthesis across labs?

Answer:

  • Document critical parameters : Specify reaction temperature (±2°C), stirring rate (≥500 rpm), and drying time (vacuum, 24 h).
  • Reference standards : Provide NMR (¹H, ¹³C) and HRMS data for direct comparison .
  • Collaborative validation : Share protocols via platforms like Zenodo to benchmark results across institutions .

Advanced: What mechanistic insights explain the catalytic role of this compound in organic transformations?

Answer:
The carboxylate acts as a Brønsted base and coordinating ligand in metal-catalyzed reactions.

  • In Pd catalysis : Stabilizes Pd(0) intermediates via η²-coordination, accelerating oxidative addition.
  • In photoredox : Enhances electron transfer through conjugation with the aromatic ring.
    Experimental design : Use in situ IR to monitor carboxylate-Pd interactions during Heck reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 2
Sodium 2-carboxy-4-chlorobenzoate

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